molecular formula C21H16ClFN4O B11193646 9-(4-Chlorophenyl)-6-(4-fluorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol

9-(4-Chlorophenyl)-6-(4-fluorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol

Cat. No.: B11193646
M. Wt: 394.8 g/mol
InChI Key: ZRIJEZJWHILNFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(4-Chlorophenyl)-6-(4-fluorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol is a tricyclic heterocyclic compound featuring a fused triazoloquinazoline core. This structure incorporates both chlorophenyl and fluorophenyl substituents, which are critical for modulating its physicochemical and pharmacological properties. Synthetically, this compound is prepared via multicomponent reactions involving aryl aldehydes, cyclic diketones, and triazole precursors under catalytic conditions, as exemplified by methods using p-toluenesulfonic acid (p-TSA) in DMF . Pharmacologically, triazoloquinazoline derivatives are explored for their selective receptor activity, such as RXFP4 agonism, which is linked to metabolic and reproductive regulation .

Properties

Molecular Formula

C21H16ClFN4O

Molecular Weight

394.8 g/mol

IUPAC Name

9-(4-chlorophenyl)-6-(4-fluorophenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one

InChI

InChI=1S/C21H16ClFN4O/c22-15-5-1-13(2-6-15)20-19-17(26-21-24-11-25-27(20)21)9-14(10-18(19)28)12-3-7-16(23)8-4-12/h1-8,11,14,20H,9-10H2,(H,24,25,26)

InChI Key

ZRIJEZJWHILNFX-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C2=C1NC3=NC=NN3C2C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)F

Origin of Product

United States

Preparation Methods

Base-Catalyzed Cyclocondensation

This method employs 3-amino-1,2,4-triazole, 4-chlorobenzaldehyde, and 4-fluorophenyl-substituted dimedone derivatives in acetonitrile under basic conditions. Sodium hydroxide (1–10 M) facilitates imine formation, followed by cyclization at 80°C for 20–30 minutes. H₂SO₄∙SiO₂ (10 mol%) enhances reaction efficiency by absorbing moisture and accelerating dehydration. Key steps include:

  • Step 1 : Condensation of 3-amino-1,2,4-triazole with 4-chlorobenzaldehyde to form a Schiff base.

  • Step 2 : Michael addition of dimedone derivatives to the Schiff base, followed by cyclization.

Yield : 85–92%.

Acid-Catalyzed One-Pot Synthesis

Concentrated HCl or H₂SO₄ in refluxing ethanol (80°C, 4–6 hours) promotes direct cyclization without isolating intermediates. This method avoids chromatographic purification by precipitating the product in ice-water.

Metal-Catalyzed Cross-Coupling Strategies

Negishi Coupling for Aryl Functionalization

A palladium-catalyzed Negishi coupling introduces the 4-fluorophenyl group at position 6. Pre-formed benzyl zinc chloride (BnZnCl, 0.7 M in THF) reacts with a brominated triazoloquinazolinone precursor under nitrogen at 30°C. Critical parameters:

  • Catalyst : Pd(PPh₃)₄ (2 mol%).

  • Solvent : Tetrahydrofuran (THF).

  • Yield : 78–84% after recrystallization.

Suzuki-Miyaura Coupling for Halogen Replacement

5-Bromo-triazoloquinazolinone intermediates undergo Suzuki coupling with 4-fluorophenylboronic acid. Optimized conditions include:

  • Base : K₂CO₃.

  • Catalyst : Pd(dppf)Cl₂ (5 mol%).

  • Solvent : DME/H₂O (4:1).
    Yield : 88–90%.

Post-Synthetic Hydroxylation

Oxidative Demethylation

Methoxy-protected intermediates are treated with BBr₃ in dichloromethane (−78°C to 25°C, 12 hours) to yield the hydroxyl group at position 8. This method preserves the triazoloquinazoline core.

Direct Hydroxylation via Skraup Reaction

Glycerol, ortho-aminophenol, and H₂SO₄ undergo cyclization at 130–140°C with CuSO₄∙CaO as a desiccant. The hydroxyl group is introduced in situ, avoiding protective groups.
Yield : 70–75%.

Comparative Analysis of Methods

Method Catalyst/Reagent Temperature Time Yield Advantages
Multi-Component (H₂SO₄∙SiO₂)H₂SO₄∙SiO₂80°C30 min85–92%No chromatography, scalable
Negishi CouplingPd(PPh₃)₄30°C2 h78–84%High regioselectivity
Skraup HydroxylationCuSO₄∙CaO140°C3 h70–75%Direct hydroxylation
Suzuki CouplingPd(dppf)Cl₂100°C12 h88–90%Tolerates electron-deficient aryl groups

Challenges and Optimization

Solubility Issues

The product’s low solubility in polar solvents complicates purification. Solutions include:

  • Co-solvents : Ethyl acetate/toluene mixtures improve crystallization.

  • Acid-Base Extraction : Adjusting pH to 7.5–8 precipitates the compound while removing impurities.

Byproduct Formation

Tin residues from Stille coupling are mitigated using Zn-based reagents in Negishi coupling.

Industrial-Scale Adaptations

Continuous Flow Synthesis

Microreactors reduce reaction times by 50% compared to batch processes. Key parameters:

  • Residence Time : 10 minutes.

  • Throughput : 1 kg/day.

Green Chemistry Approaches

Ionic liquids (e.g., [BMIM]BF₄) replace volatile organic solvents, reducing environmental impact without compromising yield (82–85%).

Analytical Validation

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).

  • ¹H NMR : Characteristic singlet at δ 10.94 ppm for the hydroxyl group.

X-ray Crystallography

Single-crystal analysis confirms the planar triazoloquinazolinone core and anti-configuration of aryl substituents .

Chemical Reactions Analysis

Types of Reactions

9-(4-Chlorophenyl)-6-(4-fluorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of quinazolinone derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydro derivatives.

    Substitution: Halogenation, nitration, and sulfonation reactions can be performed using appropriate reagents like halogens, nitric acid, and sulfuric acid, respectively.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid; often in the presence of catalysts or under reflux conditions.

Major Products

The major products formed from these reactions include various substituted quinazolinone and dihydroquinazoline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for several medicinal properties:

  • Anticancer Activity : Various studies have demonstrated the compound's potential as an anticancer agent. It has shown cytotoxic effects against different cancer cell lines through mechanisms that involve the inhibition of key enzymes related to cancer progression.
  • Antimicrobial Properties : Research indicates that derivatives of this compound exhibit significant antibacterial and antifungal activities. These properties are crucial in the development of new antimicrobial agents to combat resistant strains.
  • Fluorescent Probes : Some derivatives have been adapted for use as fluorescent probes in biological assays. These probes can selectively detect metal ions such as Fe³⁺, facilitating biochemical studies and environmental monitoring.

Case Studies

Several notable case studies have highlighted the effectiveness of this compound:

  • Cytotoxicity Assays :
    • A study evaluated the cytotoxic effects of 9-(4-chlorophenyl)-6-(4-fluorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol against various cancer cell lines. The results indicated significant cytotoxicity with IC50 values varying based on the specific cell line tested.
    CompoundCell LineIC50 (μM)
    9-(4-chlorophenyl)-6-(4-fluorophenyl)...MCF-771.8 ± 1.05
    Other derivativesMCF-714.5 - 17.8
  • Antimicrobial Activity Studies :
    • Research demonstrated that the compound exhibited strong antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The triazoloquinazoline scaffold is versatile, with modifications to substituents and core structure significantly altering biological and synthetic profiles. Below is a detailed comparison with three analogs:

Pharmacological Activity and Selectivity
  • 5,6,7,9-Tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one ():
    The unsubstituted core exhibits moderate RXFP4 agonism (EC₅₀ = 1.2 µM). Introduction of 4-chlorophenyl and 4-fluorophenyl groups in the target compound enhances selectivity (EC₅₀ = 0.3 µM) by stabilizing hydrophobic interactions in the receptor’s binding pocket .

  • Ethyl 2-(9-(4-Chlorophenyl)-8-oxo-5,6,7,8-tetrahydrotetrazolo[5,1-b]quinazolin-4(6H)-yl)acetate ():
    The ethyl acetate side chain improves membrane permeability but reduces RXFP4 binding affinity (EC₅₀ = 2.5 µM), highlighting the hydroxyl group’s role in hydrogen bonding .

Table 2: Pharmacological Profiles

Compound Target Receptor EC₅₀ (µM) Selectivity Index (vs. RXFP3)
Target Compound RXFP4 0.3 >100
Core Scaffold (Unsubstituted) RXFP4 1.2 30
Ethyl Acetate Derivative RXFP4 2.5 10
Structural Influence on Solubility and Stability
  • The hydroxyl group in the target compound increases aqueous solubility (LogP = 2.1) compared to ketone-containing analogs (LogP = 3.4–3.8) .
  • Fluorine and chlorine atoms enhance metabolic stability by resisting oxidative degradation, as shown in microsomal assays (t₁/₂ = 45 minutes vs. 28 minutes for methoxy derivatives) .

Key Research Findings

Synthetic Superiority : The target compound’s synthesis via p-TSA catalysis achieves higher yields and shorter reaction times than methods requiring KI or K₂CO₃ .

Receptor Specificity : Its 4-chlorophenyl/4-fluorophenyl substituents confer >100-fold selectivity for RXFP4 over RXFP3, a critical advantage for therapeutic applications .

Solubility-Bioactivity Balance : The hydroxyl group optimizes solubility without compromising receptor binding, unlike ester or ketone modifications .

Biological Activity

The compound 9-(4-Chlorophenyl)-6-(4-fluorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol is a member of the triazole family and has garnered attention for its potential biological activities. This article reviews the biological activities associated with this compound, including its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C18H15ClFN5C_{18}H_{15}ClFN_5, with a molecular weight of 403.86 g/mol. The structure features a triazoloquinazoline core that is known for various biological activities. The presence of halogenated phenyl groups (chlorine and fluorine) is significant as they often enhance biological activity through interactions with biological targets.

Anticancer Activity

Research indicates that compounds containing the triazole scaffold exhibit notable anticancer properties. A study demonstrated that derivatives of 1,2,4-triazole showed significant cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways such as ERK1/2 phosphorylation and β-arrestin recruitment .

Table 1: Anticancer Activity of Triazole Compounds

CompoundCell Line TestedIC50 (µM)Mechanism
9-(4-Chlorophenyl)-6-(4-fluorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-olA549 (Lung)12.5Apoptosis induction
Triazole Derivative AHeLa (Cervical)15.0Cell cycle arrest
Triazole Derivative BMCF-7 (Breast)10.0ERK pathway inhibition

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Studies have shown that triazole derivatives possess activity against various bacterial strains and fungi. The mechanism typically involves interference with cell wall synthesis or disruption of membrane integrity .

Table 2: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)Activity Type
Staphylococcus aureus8 µg/mLBactericidal
Escherichia coli16 µg/mLBacteriostatic
Candida albicans32 µg/mLFungicidal

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole compounds. Modifications to the phenyl groups and the triazole ring can significantly affect potency and selectivity for biological targets. For instance:

  • Chlorine Substitution : Enhances lipophilicity and cellular uptake.
  • Fluorine Substitution : Increases binding affinity to target proteins due to stronger halogen bonds.

A detailed SAR analysis revealed that compounds with specific substitutions at positions on the triazole ring exhibited improved efficacy in both anticancer and antimicrobial assays .

Case Studies

  • Case Study on Anticancer Efficacy : A high-throughput screening campaign identified several triazole derivatives as selective RXFP4 agonists. Among these, the compound demonstrated significant inhibition of forskolin-stimulated cAMP accumulation in CHO cells overexpressing RXFP4 .
  • Case Study on Antimicrobial Properties : A series of triazole derivatives were tested against resistant strains of bacteria. The compound showed promising results against multidrug-resistant Staphylococcus aureus with an MIC comparable to standard antibiotics .

Q & A

Q. What are the recommended synthetic routes for 9-(4-chlorophenyl)-6-(4-fluorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol, and how can reaction yields be optimized?

Methodological Answer: Synthesis typically involves multi-step heterocyclic condensation. For analogs, cyclocondensation of substituted phenyl precursors with triazole intermediates under reflux in polar aprotic solvents (e.g., DMF or DMSO) is common. Optimization includes:

  • Temperature control : Maintain 110–130°C to balance reaction rate and byproduct formation.
  • Catalyst use : Employ Lewis acids (e.g., ZnCl₂) to enhance regioselectivity .
  • Stoichiometric ratios : A 1:1.2 molar ratio of triazole to quinazoline precursor improves yield (e.g., 39.5% yield observed in analogous triazoloquinazolines) .

Q. Table 1: Example Yields for Analogous Compounds

Compound ClassYield (%)Key Conditions
Triazolo[5,1-b]quinazoline39.5Reflux in DMF, ZnCl₂ catalyst
Cyclopentyl-substituted analogs42–48Solvent: Toluene, 120°C

Q. How should researchers approach the purification of this compound, given its structural complexity?

Methodological Answer:

  • Chromatography : Use silica gel column chromatography with gradient elution (hexane:ethyl acetate 3:1 to 1:2) to separate polar byproducts.
  • Recrystallization : Optimize solvent mixtures (e.g., ethanol/water) based on solubility profiles. For example, analogs with hydroxyl groups achieve >95% purity via ethanol recrystallization .
  • HPLC : Employ reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) for final purity validation .

Q. What spectroscopic techniques are critical for structural validation, and how should data be interpreted?

Methodological Answer:

  • ¹H NMR : Focus on aromatic proton splitting patterns (e.g., doublets for fluorophenyl at δ 7.2–7.5 ppm) and hydroxyl proton signals (broad singlet near δ 5.5 ppm).
  • LC-MS : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₂₂H₁₆ClFN₄O: calc. 422.08, observed 422.1) and fragmentation patterns .
  • Elemental Analysis : Validate C/H/N ratios (e.g., expected ±0.3% deviation from theoretical values) .

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Conduct reactions in fume hoods due to potential halogenated volatile byproducts.
  • Waste Disposal : Follow EPA guidelines for halogenated waste (neutralize with 10% NaOH before disposal) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity and bioactivity?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electron density distribution. For triazoloquinazolines, HOMO-LUMO gaps correlate with stability (~4.2 eV in analogs) .
  • Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., kinase domains). Focus on halogen bonds between Cl/F substituents and hydrophobic pockets .

Q. How can structure-activity relationships (SAR) be explored for analogs with modified substituents?

Methodological Answer:

  • Substituent Variation : Synthesize analogs replacing Cl/F with Br, CH₃, or OCH₃. Compare IC₅₀ values in enzyme assays.
  • Pharmacophore Mapping : Identify critical moieties (e.g., triazole ring for hydrogen bonding, fluorophenyl for lipophilicity) using Schrödinger’s Phase .

Q. What strategies address contradictions in reported biological activity data?

Methodological Answer:

  • Assay Standardization : Replicate studies under uniform conditions (e.g., pH 7.4 buffer, 37°C).
  • Meta-Analysis : Compare datasets using tools like RevMan to identify outliers. For example, discrepancies in IC₅₀ values may arise from cell line variability (e.g., HeLa vs. HEK293) .

Q. How can in vivo pharmacokinetic studies be designed to evaluate bioavailability?

Methodological Answer:

  • Dosing : Administer 10 mg/kg orally or intravenously in rodent models.
  • Analytical Methods : Use LC-MS/MS to measure plasma concentrations (LOQ: 1 ng/mL). Monitor metabolites (e.g., hydroxylated derivatives) via fragmentation patterns .

Q. What cross-disciplinary approaches (e.g., AI, material science) could enhance research on this compound?

Methodological Answer:

  • AI-Driven Synthesis : Train neural networks on reaction databases (e.g., Reaxys) to predict optimal solvent/catalyst combinations .
  • Nanocarrier Systems : Encapsulate the compound in PLGA nanoparticles to improve solubility and targeted delivery .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.